molecular formula C19H21ClN2O4S B2933187 Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 731011-92-0

Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No. B2933187
CAS RN: 731011-92-0
M. Wt: 408.9
InChI Key: FBNVGQBCZRVXLD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. The molecule also contains functional groups such as chloroacetamido, carbamoyl, and carboxylate, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the chloroacetamido group might undergo nucleophilic substitution reactions, and the carbamoyl group could participate in condensation reactions .

Scientific Research Applications

Novel Heterocyclic Disperse Dyes

Researchers have synthesized related compounds by reacting sulfur, ethylcyanoacetate with 4-chloroacetoacetanilide and N-(2,4-dimethylphenyl)-3-oxobutyramide. These compounds have been used to produce a series of new monoazo disperse dyes. These dyes showed good dyeing performance on polyester fabric, providing various shades with excellent fastness properties, although they exhibited poor photostability under certain conditions (Iyun et al., 2015).

Metal Complexation of Disperse Dyes

Another study focused on the complexation of disperse dyes derived from thiophene with copper, cobalt, and zinc metals, synthesizing similar compounds for this purpose. The metal complexation improved the dyes' fastness properties on polyester and nylon 6.6 fabrics, producing different shades of violet and brown with excellent durability (Abolude et al., 2021).

Synthesis and Crystal Structure

A related compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, was synthesized and characterized, indicating the versatility of such compounds in synthesizing and analyzing new chemical entities with potential applications in materials science and pharmaceuticals (Xiao-lon, 2015).

Reactivity of Chloroacetylated β-Enamino Compounds

Research has been conducted on the reactivity of chloroacetylated β-enamino compounds, leading to the synthesis of polyfunctionalized heterocyclic compounds. This highlights the compound's potential in organic synthesis, enabling the creation of complex molecules with specific functional properties (Braibante et al., 2002).

Synthesis of Thieno[3,4-d]pyrimidines

The compound has also been utilized in the synthesis of thieno[3,4-d]pyrimidines by reacting with 1,3-dicarbonyl compounds, demonstrating its utility in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ryndina et al., 2002).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-5-26-19(25)15-12(4)16(27-18(15)22-14(23)9-20)17(24)21-13-7-6-10(2)8-11(13)3/h6-8H,5,9H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNVGQBCZRVXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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